ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 2-aminothiophenes can be converted into compounds through subsequent diazotization and desamination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives have shown significant antimicrobial and antioxidant activities in in vitro studies. These compounds, including variations like ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have exhibited excellent antibacterial and antifungal properties, with some displaying remarkable antioxidant potential. Docking studies suggest these molecules possess pharmaceutical properties within the range of 95% of drugs, indicating their potential for further development into therapeutic agents (Raghavendra et al., 2016).
Anti-inflammatory and Analgesic Effects
Compounds structurally related to ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in vivo. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes with Co(II), Cu(II), and Zn(II) showed promising results in a collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014).
Corrosion Inhibition
Functionalized tetrahydropyridines, such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (THP-1) and its derivatives, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These studies involve a combination of weight loss, electrochemical analyses, and surface morphology examinations, demonstrating the potential of such compounds in protective coatings and materials science applications (Haque et al., 2018).
Anticancer Activity
Recent research has focused on the synthesis of novel heterocycles utilizing thiophene-incorporated thioureido substituents as precursors for potential anticancer agents. Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a building block to synthesize compounds with pyrimidine and thiazole moieties. Several of these compounds exhibited potent anticancer activity against the HCT-116 human colon cancer cell line, highlighting the therapeutic potential of such derivatives in oncology (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
Target of Action
It’s known that thiophene derivatives have shown significant biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence several biochemical pathways, leading to their varied biological and clinical applications .
Result of Action
Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Future Directions
Properties
IUPAC Name |
ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-8-6-4-3-5-7-9(8)19-11(10)15-13(14)17/h2-7H2,1H3,(H3,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMGZGZSJSWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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